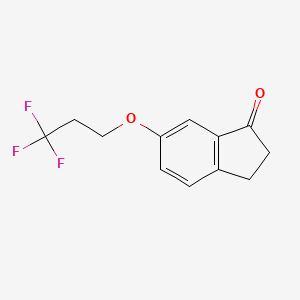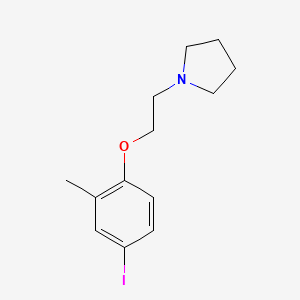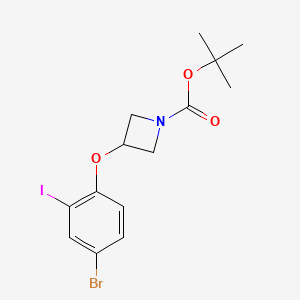
tert-Butyl 3-(4-bromo-2-iodophenoxy)azetidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 3-(4-bromo-2-iodophenoxy)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in medicinal chemistry due to their unique structural properties and potential biological activities
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(4-bromo-2-iodophenoxy)azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The synthesis begins with the preparation of the phenoxy intermediate by reacting 4-bromo-2-iodophenol with an appropriate base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF).
Azetidine Ring Formation: The phenoxy intermediate is then reacted with tert-butyl 3-azetidinecarboxylate in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the azetidine ring.
Purification: The final product is purified using standard techniques such as column chromatography to obtain this compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and cost-effectiveness. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.
化学反应分析
Types of Reactions:
Substitution Reactions: The bromine and iodine atoms in the phenoxy group make this compound susceptible to nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium thiocyanate, and various amines.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the azetidine ring, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the azetidine ring can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in dimethyl sulfoxide (DMSO) at room temperature.
Oxidation: Hydrogen peroxide in acetic acid at elevated temperatures.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) under reflux conditions.
Major Products:
Substitution: Formation of azido, thiocyanato, or amino derivatives.
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced azetidine derivatives.
科学研究应用
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Ligand Design: Employed in the design of ligands for metal-catalyzed reactions.
Biology and Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its ability to interact with biological targets.
Biological Probes: Used as a probe in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry:
Material Science: Utilized in the synthesis of novel materials with specific properties, such as polymers and coatings.
Agrochemicals: Explored for its potential use in the development of new agrochemical agents.
作用机制
The mechanism of action of tert-Butyl 3-(4-bromo-2-iodophenoxy)azetidine-1-carboxylate is primarily based on its ability to interact with biological targets through its azetidine ring and halogenated phenoxy group. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The presence of bromine and iodine atoms enhances its reactivity and ability to form strong interactions with biological molecules.
相似化合物的比较
- tert-Butyl 3-(4-bromo-2-chlorophenoxy)azetidine-1-carboxylate
- tert-Butyl 3-(4-bromo-2-fluorophenoxy)azetidine-1-carboxylate
- tert-Butyl 3-(4-bromo-2-methylphenoxy)azetidine-1-carboxylate
Comparison:
- Reactivity: The presence of different halogen atoms (chlorine, fluorine, bromine) in similar compounds affects their reactivity and the types of reactions they undergo. For example, fluorine-containing compounds may exhibit higher electronegativity and different reactivity patterns compared to iodine-containing compounds.
- Biological Activity: The biological activity of these compounds can vary based on the nature of the halogen substituents. Iodine-containing compounds may have different binding affinities and selectivities compared to their chlorine or fluorine counterparts.
- Applications: While all these compounds can be used as building blocks in chemical synthesis, their specific applications may differ based on their reactivity and biological properties.
属性
IUPAC Name |
tert-butyl 3-(4-bromo-2-iodophenoxy)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrINO3/c1-14(2,3)20-13(18)17-7-10(8-17)19-12-5-4-9(15)6-11(12)16/h4-6,10H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUMMVSRCSBJMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=C(C=C(C=C2)Br)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrINO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
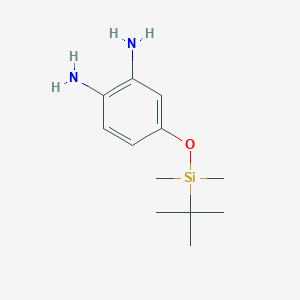
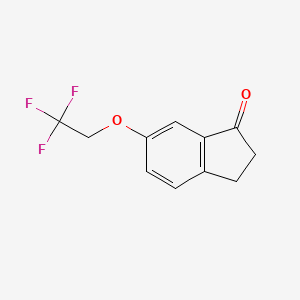
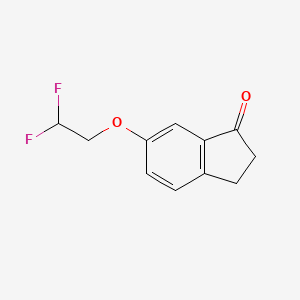
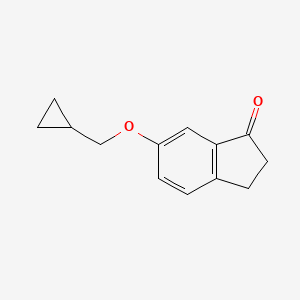
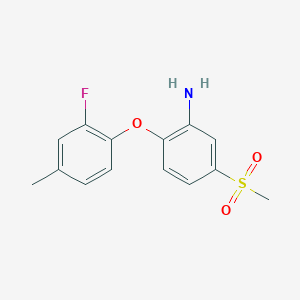
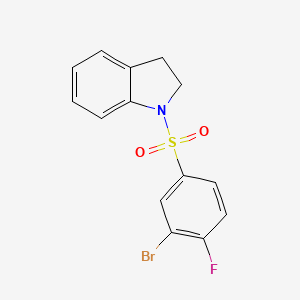
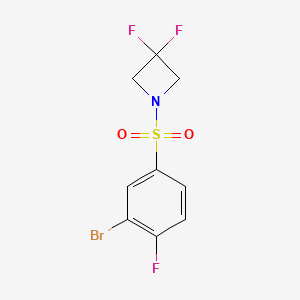
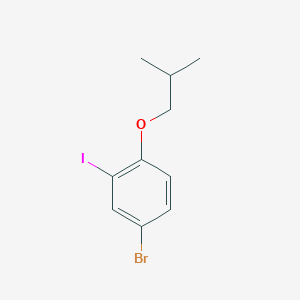
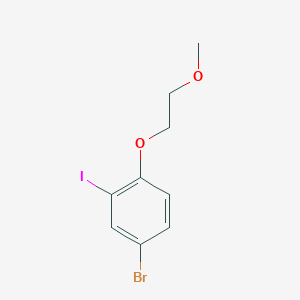

![6'-Ethoxyspiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione](/img/structure/B8160091.png)
![6'-Isopropoxyspiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione](/img/structure/B8160096.png)
